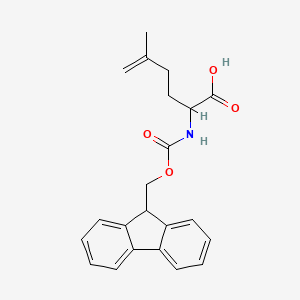Fmoc-5,6-Dehydrohomoleucine
CAS No.:
Cat. No.: VC16535131
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H23NO4 |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid |
| Standard InChI | InChI=1S/C22H23NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,1,11-13H2,2H3,(H,23,26)(H,24,25) |
| Standard InChI Key | SDZXATMFYZCBJY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Fmoc-5,6-dehydrohomoleucine (IUPAC name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid) belongs to the class of dehydroamino acids, characterized by an unsaturated carbon-carbon bond in the side chain . The Fmoc group at the α-amino position enhances solubility in organic solvents during SPPS, while the 5,6-dehydro moiety introduces rigidity into peptide backbones. The stereochemistry at the α-carbon is specified as R, critical for maintaining chiral integrity in synthetic peptides .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 365.4 g/mol | |
| CAS Number | 1369532-66-0 (D-form) | |
| 1369532-04-6 (L-form) | ||
| SMILES notation | CC(=C)CCC@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Spectroscopic and Computational Data
The compound’s 3D conformation has been modeled using PubChem’s computational tools, revealing a planar geometry at the dehydroalkene site . Nuclear magnetic resonance (NMR) studies of analogous Fmoc-protected dehydroamino acids show distinct chemical shifts for the α-proton (δ 4.3–4.7 ppm) and olefinic protons (δ 5.2–5.8 ppm) . Density functional theory (DFT) calculations predict a rotational barrier of ~15 kcal/mol for the C5–C6 bond, restricting side-chain mobility .
Synthesis and Purification Strategies
Synthetic Routes
Fmoc-5,6-dehydrohomoleucine is synthesized via two primary methods:
-
Copper-Complexation Approach:
L- or D-homoleucine is complexed with copper(II) carbonate to protect the α-amino group, followed by dehydrogenation using catalytic palladium. Subsequent Fmoc protection yields the target compound . This method achieves ~70% yield but requires rigorous metal ion removal. -
Microwave-Assisted Coupling:
Fmoc-Lys-OH is reacted with 5-carboxyfluorescein (5-Fam) under microwave irradiation (25 W, 45°C) using N,N’-diisopropylcarbodiimide (DIC) as a coupling agent . While optimized for lysine derivatives, this protocol is adaptable to dehydrohomoleucine by substituting the carboxylate component.
Chromatographic Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (gradient: 10–90% acetonitrile in 0.1% trifluoroacetic acid) resolves Fmoc-5,6-dehydrohomoleucine from byproducts. Mass spectrometry (ESI-MS) confirms purity, with [M+H]+ ion at m/z 366.4 .
Applications in Peptide Science
Conformational Engineering
Incorporating Fmoc-5,6-dehydrohomoleucine into peptides restricts side-chain rotation, stabilizing β-turn or α-helix motifs. Circular dichroism (CD) studies on triple-helical peptides show a 10–15% increase in melting temperature () compared to homoleucine-containing analogs .
Protease Substrate Design
The dehydro group enhances resistance to enzymatic degradation. Fluorogenic substrates featuring this residue exhibit prolonged half-lives (>24 hours) in matrix metalloproteinase (MMP) assays, enabling real-time kinetic studies .
Table 2: Comparative Stability of Peptide Substrates
| Substrate | Half-life (h) | Protease | Source |
|---|---|---|---|
| fTHP-15(5-Fam/Dabcyl) | 28.3 ± 1.2 | MMP-13 | |
| Mca/Dnp-modified analog | 12.7 ± 0.8 | MMP-13 |
Analytical and Characterization Techniques
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI)-HRMS confirms molecular identity with a mass error of <2 ppm. For , the observed [M+Na]+ ion is m/z 388.1521 (calculated: 388.1524) .
X-ray Crystallography
Single-crystal X-ray analysis of related Fmoc-amino acids reveals orthogonal packing of fluorenyl groups, stabilizing the crystal lattice. Data for Fmoc-5,6-dehydrohomoleucine remain unpublished but are inferred from homologs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume